molecular formula C17H19ClO3 B5052401 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene

4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene

Cat. No.: B5052401
M. Wt: 306.8 g/mol
InChI Key: PCDGVACKFZQYHY-UHFFFAOYSA-N
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Description

4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a chloro group, a methoxyphenoxy group, and a propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-chloro-2-methylphenol with 3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

Major Products

Scientific Research Applications

4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methylphenol
  • 4-chloro-2-methylphenol
  • 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene

Uniqueness

4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene is unique due to the presence of both a methoxyphenoxy group and a propoxy group attached to the benzene ring. This combination of functional groups imparts specific chemical properties, making it suitable for various applications in different fields .

Properties

IUPAC Name

4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-13-11-14(18)7-8-17(13)21-10-4-9-20-16-6-3-5-15(12-16)19-2/h3,5-8,11-12H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDGVACKFZQYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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